Bifendate Impurity G

Reference Standard Characterization Mass Spectrometry Impurity Profiling

Bifendate Impurity G (CAS 79279-08-6, synonym Bicyclol Impurity E), IUPAC name (7,7′-dimethoxy-[4,4′-bibenzo[d][1,3]dioxole]-5,5′-diyl)dimethanol, is a process-related impurity of the hepatoprotective agent bifendate (DDB) and its structural analog bicyclol. Its molecular formula C₁₈H₁₈O₈ and molecular weight 362.34 g/mol place it within the dimethyl [1,1′-biphenyl]-2,2′-dicarboxylate derivative class.

Molecular Formula C18H18O8
Molecular Weight 362.34
CAS No. 79279-08-6
Cat. No. B600867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifendate Impurity G
CAS79279-08-6
Molecular FormulaC18H18O8
Molecular Weight362.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifendate Impurity G (CAS 79279-08-6): Chemical Identity, Pharmacopoeial Role, and Comparator Landscape for Reference Standard Procurement


Bifendate Impurity G (CAS 79279-08-6, synonym Bicyclol Impurity E), IUPAC name (7,7′-dimethoxy-[4,4′-bibenzo[d][1,3]dioxole]-5,5′-diyl)dimethanol, is a process-related impurity of the hepatoprotective agent bifendate (DDB) and its structural analog bicyclol . Its molecular formula C₁₈H₁₈O₈ and molecular weight 362.34 g/mol place it within the dimethyl [1,1′-biphenyl]-2,2′-dicarboxylate derivative class . The compound is supplied as a fully characterized reference standard with pharmacopeial traceability (USP/EP) for analytical method development, method validation (AMV), and quality control (QC) applications . It is also cataloged under the bicyclol impurity nomenclature by multiple reference standard manufacturers, making it a cross-pharmacopoeia reference material .

Why Bifendate Impurity G Cannot Be Replaced by a Generic Analog: Structural Divergence Between Dicarboxylate Esters and Dimethanol Derivatives


Bifendate Impurity G belongs to a unique structural subclass within the biphenyl-dioxole impurity family: it is a dimethanol derivative, whereas the parent drug bifendate (C₂₀H₁₈O₁₀, MW 418.35) is a dimethyl dicarboxylate ester, and bicyclol (C₁₉H₁₈O₉, MW 390.3) is a monomethyl ester-monocarboxylic acid . The −56 Da mass difference from bifendate and −28 Da difference from bicyclol arise from the replacement of carboxymethyl/methyl ester groups with hydroxymethyl (−CH₂OH) moieties at both 5,5′-positions of the biphenyl core . This structural divergence produces distinct chromatographic retention, UV absorption, and mass spectrometric fragmentation patterns that make any in-class analog (e.g., bifendate Impurity A: C₁₈H₁₄O₈, MW 358.3; Impurity B: C₁₈H₁₆O₉, MW 376.3) unsuitable as a substitute for system suitability testing, peak identification, or relative response factor determination . Generic substitution with an unqualified biphenyl impurity would fail to meet ICH Q3A/Q3B identification threshold requirements because each impurity must be individually characterized with a unique retention time and response factor against the specific API [1].

Quantitative Differentiation Evidence: Bifendate Impurity G vs. Structural Analogs in the Biphenyl-Dioxole Impurity Family


Molecular Weight Differentiation: Bifendate Impurity G (−56 Da vs. Bifendate API; −28 Da vs. Bicyclol API) Defines MS Detection Selectivity

Bifendate Impurity G exhibits a monoisotopic mass shift of −56 Da relative to the bifendate parent API and −28 Da relative to bicyclol, enabling unambiguous MS identification in complex impurity mixtures . This mass difference is larger than that of Impurity A (−60 Da from bifendate) and fully orthogonal to Impurity E (−14 Da, monomethyl ester), providing a unique MS channel for selective quantification without isobaric interference . In the DB-6 impurity profiling study using Q-TOF MS, the accurate mass determination capability distinguished process-related impurities with mass accuracy <5 ppm, a methodology directly applicable to Impurity G identification [1].

Reference Standard Characterization Mass Spectrometry Impurity Profiling

Cross-Phamacopoeia Identity: Single CAS 79279-08-6 Serves as Both Bifendate Impurity G and Bicyclol Impurity E, Reducing Dual-Sourcing Redundancy

CAS 79279-08-6 is uniquely cataloged under two distinct pharmacopoeial impurity nomenclatures: Bifendate Impurity G (for bifendate API monographs) and Bicyclol Impurity E (for bicyclol API monographs) . No other impurity in the series (Impurity A–H for bifendate; Impurity A–E for bicyclol) shares this dual identity, as confirmed by cross-referencing the complete impurity catalogs of multiple certified reference material (CRM) providers . This dual designation is documented in the product listings of at least six independent reference standard suppliers, including Axios Research, QCSRM, Zhenqiang Bio, and TLC Pharmaceutical Standards . The compound is offered at a standardized purity of ≥95% by HPLC, with comprehensive Certificates of Analysis (COA) including NMR, MS, and HPLC data .

Pharmacopoeial Reference Standards Dual-Use Reference Material Procurement Efficiency

Functional Group Distinction: Dimethanol vs. Dicarboxylate Ester Determines Chromatographic Selectivity and Relative Response Factor

The replacement of methyl ester groups (−COOCH₃) in bifendate with hydroxymethyl groups (−CH₂OH) in Impurity G eliminates the strong UV chromophore at 278 nm that arises from the conjugated ester carbonyl, resulting in a measurably lower UV absorptivity [1]. This necessitates determination of a compound-specific relative response factor (RRF) for accurate quantification, rather than assuming unit response. In the UHPLC-ESI-Q-TOF-MS analysis of bicyclol impurities, the benzyl alcohol structural motif in bicyclol led to stable [M+H−H₂O]⁺ ion formation under acidic mobile phase conditions—a fragmentation pathway shared by Impurity G due to its dimethanol structure [2]. By contrast, bifendate (dimethyl ester) fragments primarily via loss of CH₂O, CO₂, and CO neutrals without water loss, producing distinct MS² spectra [3]. The HPLC purity specification for Impurity G is ≥95% (area normalization at 278 nm), with individual suppliers reporting lot-specific purity up to 99%+ by HPLC .

HPLC Method Development Relative Response Factor System Suitability

Traceability to Pharmacopoeial Standards: Bifendate Impurity G Complies with USP/EP Reference Standard Traceability Requirements, Unlike Non-Compendial Research-Grade Alternatives

Bifendate Impurity G is supplied as a fully characterized reference standard with documented traceability to USP or EP pharmacopoeial standards, a requirement for ANDA/DMF filing and GMP QC release testing . Suppliers such as Axios Research and SynZeal explicitly state compliance with regulatory guidelines for impurity reference standards, providing comprehensive Certificates of Analysis (COA) with identity confirmation by NMR and MS, purity determination by HPLC, water content by Karl Fischer titration, and residual solvent analysis [1]. In contrast, research-grade 'bifendate derivatives' or 'biphenyl dimethanol' compounds from non-CRM sources lack this traceability chain and are not accompanied by the full analytical data package required for regulatory submission [2]. The Chinese Pharmacopoeia (ChP) monograph for bifendate specifies related substances testing with acceptance criteria, making the availability of a pharmacopoeially traceable Impurity G reference standard essential for ChP compliance [3].

Regulatory Compliance GMP Quality Control Pharmacopoeial Traceability

Physicochemical Property Differentiation: Boiling Point, Density, and LogP Values Provide Unique Handling and Storage Specifications

Bifendate Impurity G has reported physicochemical properties including density 1.4±0.1 g/cm³, boiling point 611.4±55.0 °C at 760 mmHg, flash point 323.6±31.5 °C, vapor pressure 0.0±1.8 mmHg at 25°C, refractive index 1.626, and LogP 1.47 . These values differ substantially from those of the parent bifendate API (MW 418.35, which typically has lower volatility and higher LogP due to additional ester groups). The relatively low LogP of 1.47 indicates moderate hydrophilicity compared to the more lipophilic bifendate, which may affect solution preparation for HPLC analysis . The compound is typically supplied as a solid and is soluble in DMSO, chloroform, and DMF, with solubility characteristics distinct from the parent API . While no formal forced degradation study specifically naming Impurity G was identified in the peer-reviewed literature, the DB-6 impurity study established that process-related impurities in this chemical class can be resolved and characterized by preparative HPLC and high-speed counter-current chromatography (HSCCC), providing a methodological framework for Impurity G isolation [1].

Physicochemical Characterization Stability Indicating Methods Reference Standard Handling

Procurement-Driven Application Scenarios for Bifendate Impurity G (CAS 79279-08-6) in Regulated Pharmaceutical Development


Dual-API System Suitability Standard for HPLC Impurity Profiling of Both Bifendate and Bicyclol Drug Substances

Use Bifendate Impurity G as a single system suitability reference standard to verify chromatographic resolution between the dimethanol impurity peak and the main API peak in HPLC methods for both bifendate (DDB) and bicyclol drug substances. The compound's unique retention characteristics, arising from the di-hydroxymethyl substitution pattern that differs from all other common impurities, allow it to serve as a resolution marker that challenges column selectivity [1]. Its dual pharmacopoeial identity (Bifendate Impurity G / Bicyclol Impurity E) means one qualified reference standard lot supports two separate API programs, reducing qualification overhead . Prepare the system suitability solution at the ICH Q3A reporting threshold concentration (0.05% relative to API) and verify resolution ≥1.5 between Impurity G and the bifendate/bicyclol main peak [2].

Relative Response Factor (RRF) Determination for Accurate Quantification of Dimethanol Impurity in Bifendate API Batches

Employ Bifendate Impurity G as the primary calibrant to experimentally determine the relative response factor (RRF) at 278 nm against the bifendate API peak. Because the dimethanol functional group lacks the conjugated ester carbonyl chromophore present in bifendate, the UV absorptivity is measurably lower, and assuming RRF = 1.0 would lead to systematic under-reporting of this impurity [1]. Construct a six-point calibration curve (0.05%–0.15% of the API specification limit) using the ≥95% HPLC-pure reference standard, and calculate the RRF as the ratio of slopes. Document the RRF value in the analytical method validation report to support ANDA/DMF submission . This compound-specific RRF is not transferable from Impurity A, B, or E because each has a distinct chromophore composition [2].

LC-MS/MS Method Development for Simultaneous Quantification of Process-Related Impurities in Bifendate and Bicyclol

Leverage the characteristic mass transition of Bifendate Impurity G ([M+H]⁺ m/z 363.1 → [M+H−H₂O]⁺ m/z 345.1) as a selective MRM channel for impurity quantification in LC-MS/MS methods [1]. The −56 Da mass shift from bifendate API and the unique water-loss fragmentation (shared with bicyclol due to the benzyl alcohol motif) provide a detection channel free from isobaric interference from co-eluting impurities . Use the Impurity G reference standard to optimize collision energy for the water-loss transition and to establish the limit of quantification (LOQ) at or below the ICH Q3A identification threshold (0.10%) [2]. This channel is unique to the dimethanol impurity subclass and cannot be replicated using Impurity A, B, C, or E reference standards, which undergo different fragmentation pathways .

GMP QC Release Testing and Stability Study Support for Bifendate and Bicyclol Finished Drug Products

Deploy Bifendate Impurity G as a pharmacopoeially traceable impurity reference standard in GMP QC laboratories for batch release and stability testing of bifendate tablets/capsules and bicyclol tablets [1]. The comprehensive COA documentation (NMR, MS, HPLC purity, water content by KF, residual solvent analysis) satisfies FDA/EMA audit requirements for reference standard qualification . Use the standard to spike forced degradation samples (acid, base, oxidative, thermal, photolytic) at the 0.10% identification threshold to verify that the stability-indicating method can resolve Impurity G from degradation products [2]. The dual-use nature of the standard reduces the number of reference standard lots requiring qualification, simplifying inventory management and reducing procurement costs for CDMOs and generic pharmaceutical companies supporting multiple ANDA programs .

Quote Request

Request a Quote for Bifendate Impurity G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.